molecular formula C13H18O2 B061545 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one CAS No. 170455-86-4

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B061545
CAS No.: 170455-86-4
M. Wt: 206.28 g/mol
InChI Key: JXNVWEWUUWLGCJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-ethoxybenzoyl chloride with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of 1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-ol.

    Substitution: Formation of halogenated derivatives such as 4-bromo-1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-one.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-2,2-dimethylbutan-1-one: Similar structure but with an additional carbon in the alkyl chain.

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains both ethoxy and methoxy groups attached to different rings.

Uniqueness: 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-11-8-6-10(7-9-11)12(14)13(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNVWEWUUWLGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455809
Record name 1-Propanone, 1-(4-ethoxyphenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170455-86-4
Record name 1-Propanone, 1-(4-ethoxyphenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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